Home > Products > Screening Compounds P37256 > 5-Butyl-1,3-diphenyl-1H-pyrazole
5-Butyl-1,3-diphenyl-1H-pyrazole - 16492-64-1

5-Butyl-1,3-diphenyl-1H-pyrazole

Catalog Number: EVT-447236
CAS Number: 16492-64-1
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

5-Butyl-1,3-diphenyl-1H-pyrazole is classified as an organic heterocyclic compound. It falls under the category of pyrazoles, which are known for their diverse biological activities and are frequently used as building blocks in drug development.

Synthesis Analysis

The synthesis of 5-butyl-1,3-diphenyl-1H-pyrazole typically involves several methods, with one common approach being the condensation reaction of hydrazines with appropriate carbonyl compounds. A notable synthesis method includes:

  1. Condensation Reaction:
    • Reagents: The reaction generally involves aryl hydrazines and 1,3-diketones.
    • Conditions: The reaction is often conducted in an organic solvent like ethanol or toluene at elevated temperatures (around 100 °C) for several hours.
    • Purification: Post-reaction, the product is purified using column chromatography with silica gel and a suitable eluent (e.g., hexane/ethyl acetate) to yield pure 5-butyl-1,3-diphenyl-1H-pyrazole.

A detailed procedure includes:

  • Mixing aryl hydrazine with a diketone in a pressure tube.
  • Heating the mixture under reflux conditions for 24 hours.
  • Evaporating the solvent and purifying the crude product through chromatography .
Molecular Structure Analysis

The molecular structure of 5-butyl-1,3-diphenyl-1H-pyrazole can be represented as follows:

  • Molecular Formula: C17_{17}H20_{20}N2_2
  • Molecular Weight: Approximately 268.35 g/mol
  • Structural Features:
    • The pyrazole ring consists of five members with two nitrogen atoms located at positions 1 and 2.
    • The butyl group is attached to position 5 of the pyrazole ring.
    • Two phenyl groups are attached at positions 1 and 3, contributing to its aromatic character.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure. For instance, characteristic peaks in NMR spectra would indicate the presence of aromatic protons and aliphatic protons from the butyl group .

Chemical Reactions Analysis

5-butyl-1,3-diphenyl-1H-pyrazole can participate in various chemical reactions due to its functional groups. Some notable reactions include:

  1. Electrophilic Aromatic Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Nucleophilic Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles in reactions with electrophiles.
  3. Oxidation Reactions: Pyrazoles can be oxidized to form corresponding oxides or other derivatives under specific conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Mechanism of Action

The mechanism of action for compounds like 5-butyl-1,3-diphenyl-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, pyrazoles generally exhibit mechanisms that include:

  • Inhibition of Enzymatic Activity: Many pyrazoles act as inhibitors for various enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways: They may interact with signaling pathways that regulate cell proliferation or apoptosis.

Research indicates that derivatives of pyrazoles have shown promising results in preclinical studies against cancer cells and other diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-butyl-1,3-diphenyl-1H-pyrazole include:

These properties are crucial for determining the handling procedures and potential applications in various fields.

Applications

The applications of 5-butyl-1,3-diphenyl-1H-pyrazole span across several fields:

  1. Pharmaceuticals: Due to their biological activity, pyrazoles are explored as potential drug candidates for treating cancer, inflammation, and other diseases.
  2. Agriculture: Certain pyrazoles have been investigated for their herbicidal properties.
  3. Material Science: Pyrazole derivatives are also studied for their applications in organic electronics and photonic devices.

Introduction to 5-Butyl-1,3-diphenyl-1H-pyrazole

Structural Significance of the Pyrazole Core in Heterocyclic Chemistry

The pyrazole ring is a five-membered, planar, nitrogen-containing heterocycle exhibiting aromatic character due to a delocalized 6π-electron system. Its core structure consists of three carbon atoms and two adjacent nitrogen atoms (positions 1 and 2). This arrangement confers distinctive electronic properties:

  • Adjacent Nitrogen Atoms: The sp²-hybridized N1 nitrogen donates one electron to the aromatic sextet, leaving its lone pair in the plane of the ring. Conversely, the N2 nitrogen contributes two electrons to the π-system, making its lone pair part of the aromatic cloud and unavailable for protonation. This renders N2 weakly basic (pKb ~11.5) [6].
  • Bond Localization: Unlike other diazoles, the pyrazole ring displays significant bond fixation, leading to well-defined single (C3-C4, N1-N2) and double bonds (C4-C5, C3-N2). This localization influences reactivity, directing electrophilic substitution primarily to the C4 position and nucleophilic attacks to C3 or C5 [3] [6].
  • Tautomerism: While 1H-pyrazoles like 5-butyl-1,3-diphenyl-1H-pyrazole possess a proton on N1, unsubstituted pyrazoles can exhibit prototropic tautomerism between 1H and 2H forms. However, substitution at N1 or N2 locks the tautomeric state [6].

The structure of 5-butyl-1,3-diphenyl-1H-pyrazole exemplifies strategic substitution patterns maximizing steric and electronic effects:

  • N1-Phenyl Group: Attached to the weakly basic N1, this aryl group enhances lipophilicity and provides a platform for π-stacking interactions.
  • C3-Phenyl Group: Directly bonded to the electron-deficient C3 position, this group stabilizes the ring through resonance and contributes to molecular planarity.
  • C5-tert-Butyl Group: The bulky, highly hydrophobic tert-butyl substituent at C5 significantly increases steric bulk and lipophilicity. This group profoundly influences conformational preference and binding interactions within hydrophobic enzyme pockets. Its electron-donating nature also subtly modulates the electron density of the pyrazole ring [4] [8].

Table 1: Key Physicochemical Properties of 5-Butyl-1,3-diphenyl-1H-pyrazole

PropertyValue/DescriptionSource/Reference
Molecular FormulaC₁₉H₂₀N₂PubChem CID 11716048 [4]
Molecular Weight276.38 g/molPubChem CID 11716048 [4]
Melting Point128-132 °CSigma-Aldrich 700118 [8]
AppearancePowderSigma-Aldrich 700118 [8]
Characteristic IR BandsExpected C-H stretch (~2900 cm⁻¹), C=C/C=N stretch (~1600, 1500 cm⁻¹), N-N stretch (~1100 cm⁻¹)Based on pyrazole core [6]
Key Structural Features1,3-Diphenyl substitution; Bulky tert-butyl group at C5PubChem CID 11716048 [4]

Role of 5-Butyl-1,3-diphenyl-1H-pyrazole in Pharmacophore Design

5-Butyl-1,3-diphenyl-1H-pyrazole serves as a privileged structural motif in pharmacophore development due to its ability to engage in diverse, target-specific interactions. Its design integrates key features essential for molecular recognition and biological activity:

  • Hydrophobic Domain Anchor: The tert-butyl group at C5 is a primary structural determinant for activity. Its bulky, aliphatic nature creates a potent hydrophobic domain. This moiety excels at penetrating lipid bilayers and binding within deep, non-polar enzyme pockets inaccessible to smaller substituents. Research on pyrazole-based Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors highlights that alkyl groups like butyl or tert-butyl significantly enhance potency by interacting with residues such as Val49, Ala217, and Ile219 within the catalytic domain. This hydrophobic interaction is critical for inhibitors targeting metabolic enzymes like PTP1B (involved in insulin signaling) or kinases [2] [5].
  • Aromatic π-System Contributions: The 1,3-diphenyl arrangement provides an extended planar π-surface. This facilitates crucial binding interactions:
  • π-Stacking: The phenyl rings engage in face-to-face or edge-to-face π-stacking with aromatic residues (e.g., Phe182, Tyr46 in PTP1B) within target protein binding sites.
  • Hydrogen Bonding: While not strong H-bond donors/acceptors themselves, the phenyl rings can position other pharmacophoric elements or engage in weak hydrogen bonding via their C-H bonds.
  • Van der Waals Interactions: Extensive contact surfaces provided by the phenyl rings maximize van der Waals contacts with protein residues, enhancing binding affinity [5] [9].
  • Stereoelectronic Tuning: The electron-withdrawing nature of the pyrazole ring, particularly at positions C3 and C5, is modulated by the substituents. The C3-phenyl group, attached directly to an electron-deficient carbon, can withdraw electron density, while the C5-tert-butyl group donates electrons inductively. This electronic fine-tuning influences the dipole moment, polarization, and hydrogen-bond accepting potential of the ring nitrogen atoms, optimizing interactions with specific amino acid residues like Ser289 or His449 in peroxisome proliferator-activated receptor gamma (PPARγ) or Ser342 in kinase domains [9].
  • Conformational Restriction & Scaffold Rigidity: The pyrazole core itself acts as a rigid planar unit. Substitution at N1, C3, and C5 restricts rotational freedom compared to more flexible chains. This pre-organization reduces the entropic penalty upon binding to biological targets, leading to higher binding affinity. The tert-butyl group's steric bulk further limits conformational flexibility around the C5 position [2] [5].

Table 2: Impact of Pyrazole C5 Substitution on Pharmacological Activity in Analogues

C5 SubstituentBiological TargetKey Interaction ContributionEffect on Potency/ActivityRef.
H (Small)PTP1B / MEK KinaseMinimal hydrophobic interactionLow to Moderate Activity (IC₅₀ often > 1 µM) [2] [5]
Methyl/Ethyl (Short alkyl)Various Kinases / PPARγModerate hydrophobic filling, some van der WaalsModerate Activity (IC₅₀ ~ 0.5 - 1 µM) [5] [9]
tert-Butyl (Bulky alkyl)PTP1B / MEK / PPARγ / MicrogliaDeep hydrophobic pocket penetration, strong van der Waals contactsHigh Potency (IC₅₀ often < 100 nM) Observed in 5-butyl derivatives [2] [5] [9]
Aryl (e.g., Phenyl)Estrogen Receptor / COX-2Extended π-surface for stacking, potential for H-bonding if substitutedVariable (Depends on substituents on aryl ring) [3] [6]
Electron-Withdrawing (e.g., CF₃)Microglia / KinasesEnhanced metabolic stability, altered electronic properties, stericModerate to High Activity, Improved Stability [5] [6]

Historical Evolution of Pyrazole Derivatives in Medicinal Chemistry

The journey of pyrazole derivatives from synthetic curiosities to therapeutic agents is deeply intertwined with advancements in synthetic methodology and pharmacological understanding, with 5-butyl-1,3-diphenyl-1H-pyrazole representing a modern iteration of this evolution:

  • Foundational Synthesis (Late 19th - Early 20th Century): The pyrazole core itself was first synthesized in 1883 by Ludwig Knorr via the condensation of phenylhydrazine with ethyl acetoacetate, yielding 1-phenyl-3-methylpyrazol-5-one. This reaction, producing mixtures of regioisomers, remained the primary synthetic route for decades. The challenge of regioselectivity in pyrazole synthesis became immediately apparent, particularly when unsymmetrical 1,3-dicarbonyl compounds were used [3] [6]. Early medicinal applications were serendipitous discoveries arising from available compounds, such as the antipyretic and analgesic properties of Antipyrine (phenazone, 1,5-dimethyl-2-phenylpyrazol-3-one) discovered in the late 19th century.
  • Expansion of Synthetic Toolbox (Mid 20th Century): Research focused on developing more regioselective methods and accessing diverse substitution patterns. Key developments included:
  • Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls: This route, yielding dihydropyrazoles (pyrazolines), followed by oxidation, became crucial for synthesizing 1,3,5-trisubstituted pyrazoles like the diphenylpyrazole scaffold. Modifications, such as using chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate under acidic or oxidative conditions (e.g., Bhat et al.'s method using H₂O₂ to form epoxide intermediates), provided pathways to 3,5-diarylpyrazoles [3] [6].
  • Cyclocondensation with Acetylenic Ketones: Reactions between hydrazines and alkynones (e.g., R-C≡C-COR') offered routes to 3,4,5-trisubstituted pyrazoles. However, regioselectivity remained a challenge with unsymmetrical alkynones, often yielding mixtures of isomers (e.g., 1-methyl-3-aryl-5-alkyl vs. 1-methyl-5-aryl-3-alkylpyrazoles), as noted by Baldwin et al. [3] [6].
  • Vinyl Ketone Route: Similar to the unsaturated carbonyl route, this provided access to pyrazolines requiring subsequent aromatization.
  • Regioselectivity Breakthroughs (Late 20th Century): Addressing the isomer problem became paramount for rational drug design. Significant advances involved:
  • Electronic and Steric Control: Gosselin et al. demonstrated that using arylhydrazine hydrochlorides in aprotic dipolar solvents (e.g., DMF, NMP) under acidic conditions could achieve high regioselectivity (>98:2) in the condensation with unsymmetrical 1,3-diketones, particularly those with strongly electron-withdrawing groups like CF₃ [3].
  • Catalytic Methods: Rao et al. introduced efficient one-pot protocols using catalysts like copper triflate in ionic liquids ([bmim]PF₆) for the condensation of chalcones with arylhydrazines followed by in situ oxidation, enabling high-yield synthesis of 1,3,5-triarylpyrazoles with good regiocontrol [3].
  • Transition Metal Catalysis: Ruthenium-catalyzed condensation of 1,3-diols with arylhydrazines emerged as a method for 1,4-disubstituted pyrazoles [6].
  • Modern Diversification & Rational Design (21st Century): Synthetic efforts converged with rational drug design, leveraging the pyrazole core for targeted therapies. This era saw:
  • Functionalization of Established Scaffolds: Molecules like 5-butyl-1,3-diphenyl-1H-pyrazole were synthesized not just as chemical entities but as optimized scaffolds based on structure-activity relationship (SAR) studies. Regioselective methods allowed precise installation of groups like the tert-butyl at C5 to enhance target binding. Its synthesis typically employs regioselective routes like the cyclocondensation of 1,3-diphenylpropane-1,3-dione analogues with appropriate hydrazines or modifications of pre-formed pyrazole cores [4] [8].
  • Incorporation into Complex Pharmacophores: Pyrazole units, including the 1,3-diphenyl motif, became integral parts of complex molecules targeting specific pathways. Examples include PTP1B inhibitors (e.g., derivatives with dibenzylamine tails), MEK inhibitors (e.g., compounds with ortho-fluorophenyl carboxamides), and neuroprotective agents designed to interact with targets like GSK3β or microglial activation pathways. The hydrophobic tert-butyl group became recognized as a key feature for potency and metabolic stability in many contexts [2] [5] [9].
  • Advanced Synthetic Techniques: Hypervalent iodine reagents (e.g., Guojing et al.'s method for regioselective trifluoromethylation), microwave irradiation, and green chemistry approaches (e.g., nano-ZnO catalysis) further improved efficiency and selectivity in pyrazole synthesis, enabling the preparation of complex derivatives like 5-butyl-1,3-diphenyl-1H-pyrazole and its analogues with high purity [3] [6].

Table 3: Historical Milestones in Pyrazole Synthesis Relevant to 5-Butyl-1,3-diphenyl-1H-pyrazole

Time PeriodKey Synthetic DevelopmentImpact on 1,3,5-Trisubstituted Pyrazole AccessExample (Leading to Scaffolds like 5-Butyl-1,3-diphenyl-1H-pyrazole)
1883 (Knorr)Condensation of Hydrazines with 1,3-DicarbonylsInitial route; Often low regioselectivity with unsym. dicarbonyls1-Phenyl-3-methylpyrazol-5-one
Early-Mid 20th C.Cyclocondensation with α,β-Unsaturated Ketones / ChalconesProvided route to 3,5-Diarylpyrazoles via pyrazoline oxidation3,5-Diphenyl-1H-pyrazole precursors
Late 20th C.Acid-Catalyzed Condensation in Aprotic Solvents (Gosselin)High regioselectivity with e-deficient 1,3-diketones (e.g., CF₃)3-Trifluoromethyl-1,5-diarylpyrazoles
Late 20th C.Catalytic Methods (e.g., Cu(OTf)₂/[bmim]PF₆ - Rao et al.)Efficient one-pot synthesis of 1,3,5-triarylpyrazoles from chalcones1,3,5-Triarylpyrazoles
21st CenturyRegioselective Alkylation/Functionalization of Pyrazole IntermediatesPrecise introduction of complex groups (e.g., tert-butyl) at specific positions5-Alkyl-1,3-diarylpyrazoles (e.g., 5-Butyl-1,3-diphenyl-1H-pyrazole)
21st CenturyTransition-Metal-Free Functionalization (e.g., Hypervalent Iodine - Guojing)Introduction of challenging groups (e.g., CF₃) regioselectively3-CF₃-1,5-diarylpyrazoles

Properties

CAS Number

16492-64-1

Product Name

5-Butyl-1,3-diphenyl-1H-pyrazole

IUPAC Name

5-butyl-1,3-diphenylpyrazole

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C19H20N2/c1-2-3-12-18-15-19(16-10-6-4-7-11-16)20-21(18)17-13-8-5-9-14-17/h4-11,13-15H,2-3,12H2,1H3

InChI Key

PTTQANMABWPTHZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

5-BUTYL-1,3-DIPHENYL-1H-PYRAZOLE

Canonical SMILES

CCCCC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.